molecular formula C20H32O5 B158814 15-epi-Prostaglandin E2 CAS No. 38873-82-4

15-epi-Prostaglandin E2

Cat. No. B158814
CAS RN: 38873-82-4
M. Wt: 352.5 g/mol
InChI Key: XEYBRNLFEZDVAW-GKEZHNTDSA-N
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Description

Prostaglandin E2 (PGE2), also known as dinoprostone, is a naturally occurring prostaglandin with oxytocic properties that is used as a medication . It is involved in almost all typical inflammation markers such as redness, swelling, and pain . It regulates these responses through binding to G coupled protein prostaglandin E2 (PGE2) receptors (EP1, EP2, EP3, and EP4) .


Synthesis Analysis

PGE2 synthesis within the body begins with the activation of arachidonic acid (AA) by the enzyme phospholipase A2 . Once activated, AA is oxygenated by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides . Specifically, prostaglandin G2 (PGG 2) is modified by the peroxidase moiety of the COX enzyme to produce prostaglandin H2 (PGH 2) which is then converted to PGE2 .


Molecular Structure Analysis

Prostaglandins, a class of bioactive lipid compounds, possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .


Chemical Reactions Analysis

PGE2 is a key player in the inflammatory response, pain perception, and the regulation of body temperature . Its involvement in the immune response has led to its designation as a target for anti-inflammatory drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) .


Physical And Chemical Properties Analysis

At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .

Scientific Research Applications

Cervical Ripening and Preterm Birth

15-epi-Prostaglandin E2 (PGE2) plays a significant role in the process of cervical ripening, which is critical for successful induction of labor. Research shows that PGE2 mediates unique EP2 receptor signaling pathways in human cervical stromal cells. This involves increasing cyclooxygenase-2 (COX-2) and PGE synthase expression while decreasing the metabolism of PGE2 through the loss of its degradative enzyme, 15-hydroxy prostaglandin dehydrogenase (15-PGDH). This mechanism is crucial for PGE2-induced cervical ripening and preterm birth, offering insights into potential interventions for preterm cervical ripening and preterm birth using PGDH inhibitors, EP2 receptor antagonists, or 15-PGDH activators (Kishore et al., 2017).

Tissue Repair and Regeneration

PGE2, including 15-epi-Prostaglandin E2, is involved in tissue regeneration following injury. It activates endogenous stem cells, regulates immune responses, and promotes angiogenesis. Understanding how PGE2 modulates tissue regeneration is crucial for improving regenerative efficiency. PGE2's applications span various tissues, including skin, heart, liver, kidney, intestine, bone, and skeletal muscle. Therapeutic strategies involving 15-PGDH inhibitors or biomaterial scaffolds controlling PGE2 release are being explored to enhance tissue or organ recovery (Cheng et al., 2021).

Role in Gastrointestinal Function

15-epi-Prostaglandin E2 has implications in gastrointestinal function. Prostaglandins, including PGE2, are involved in mucosal protection, gastrointestinal secretion, and motility. However, their role in the pathophysiology of diseases like inflammatory bowel disease and colorectal neoplasia is also recognized. The various biological functions of PGE2 in the gut are mediated through different EP receptors, which have distinct tissue localizations and signaling pathways. The modulation of these receptors, including those responsive to 15-epi-Prostaglandin E2, is crucial for understanding and potentially treating gastrointestinal diseases (Dey et al., 2006).

Modulation of Immune Response

15-epi-Prostaglandin E2 is involved in modulating key aspects of immunity. Prostaglandins like PGE2, including its metabolite 15-deoxy-Delta(12,14)-PGJ2, have diverse roles in immune regulation. These compounds regulate immunity and inflammation and play roles in cancer progression. The complex activities of these prostaglandins underscore the importance of understanding their functions for developing new therapies aimed at immune modulation (Harris et al., 2002).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . Acute toxicity - Oral Category 4 Reproductive toxicity Category 1B . It is recommended to wear protective gloves/protective clothing/eye protection/face protection and wash face, hands and any exposed skin thoroughly after handling .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-GKEZHNTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017284
Record name 15-epi-Prostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-epi-Prostaglandin E2

CAS RN

38873-82-4
Record name 15-epi-Prostaglandin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-epi-Prostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-EPI-PROSTAGLANDIN E2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3D76GXW94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PG Adaikan, LC Lau, YT Chua, SS Ratnam - … , leukotrienes and essential …, 1990 - Elsevier
The biological activity and anti-prostaglandin property of the prostaglandin analogue, ent-11-epi-15-epi PGE 2 methyl ester, were studied on isolated guinea pig ileum. Ent-11-epi-15-…
Number of citations: 6 www.sciencedirect.com
CR Johnson, TD Penning - Journal of the American Chemical …, 1988 - ACS Publications
Enone 1, prepared from cyclopentadiene, was obtained in optically pure form by resolution with (+)-N, S-di-methyl-S-phenylsulfoximine or by a procedure involving asymmetric …
Number of citations: 152 pubs.acs.org
IA Tulloch - 1995 - search.proquest.com
Proteinuria is the hallmark of impaired glomerular permselectivity and is associated with a poor prognosis in renal disease. It is widely acknowledged that a fall in urine protein excretion …
Number of citations: 5 search.proquest.com

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